Methyl 2-dimethoxyphosphoryloxyacetate
Description
Methyl 2-dimethoxyphosphoryloxyacetate (CAS 16141-78-9) is an organophosphorus compound with the molecular formula C₆H₁₃O₆P and a molecular weight of 212.14 g/mol . Structurally, it features a methyl ester group, a dimethoxyphosphoryl moiety, and a methoxyacetate backbone. This compound is characterized by its density of 1.2645 g/cm³ and a boiling point of 94–96°C at 0.04 Torr . It is commonly used in organic synthesis as a phosphorylating agent or intermediate in the preparation of bioactive molecules. Safety data indicate hazards such as skin irritation (H315), eye irritation (H319), and flammability (H227), requiring storage under inert atmospheres at 2–8°C .
Properties
Molecular Formula |
C5H11O6P |
|---|---|
Molecular Weight |
198.11 g/mol |
IUPAC Name |
methyl 2-dimethoxyphosphoryloxyacetate |
InChI |
InChI=1S/C5H11O6P/c1-8-5(6)4-11-12(7,9-2)10-3/h4H2,1-3H3 |
InChI Key |
RXPJBDLEQZSOTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COP(=O)(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Diethylphosphonoacetate
- Structure: Replaces the dimethoxyphosphoryl group with a diethylphosphono group.
- Molecular Formula : C₇H₁₅O₅P (vs. C₆H₁₃O₆P for the target compound).
- Key Differences: Higher hydrophobicity due to ethyl groups (vs. methoxy groups). Applications: Used in peptide synthesis and as a ligand in catalysis .
Methyl 2-(Benzyloxycarbonylamino)-2-(Diethoxyphosphoryl)acetate (CAS 114684-69-4)
- Structure: Incorporates a benzyloxycarbonylamino group and diethoxyphosphoryl substituent.
- Molecular Formula: C₁₅H₂₂NO₇P (vs. C₆H₁₃O₆P).
- Key Differences: Larger molecular weight (359.31 g/mol vs. 212.14 g/mol), impacting reactivity and diffusion rates. The benzyloxycarbonylamino group enhances steric hindrance, reducing nucleophilic attack efficiency. Applications: Intermediate in protected amino acid synthesis .
Ethyl 2-Acetamido-2-(Dimethoxyphosphoryl)acetate (CAS 1227060-32-3)
- Structure : Ethyl ester with an acetamido group.
- Molecular Formula: C₈H₁₆NO₆P (vs. C₆H₁₃O₆P).
- Ethyl ester vs. methyl ester alters hydrolysis kinetics. Applications: Precursor for phosphonopeptide antibiotics .
Physical and Chemical Properties Comparison
Reactivity and Functional Group Analysis
- Phosphoryl Group Reactivity :
- Ester Stability :
- Methyl esters (target compound) are generally more reactive toward nucleophiles than ethyl or benzyl esters .
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